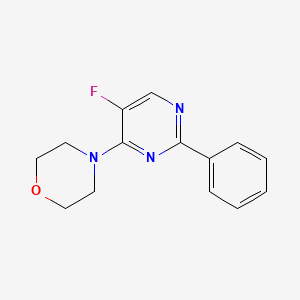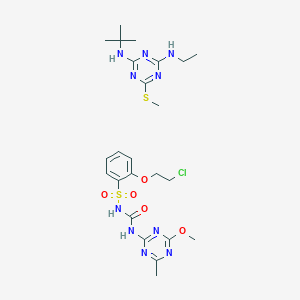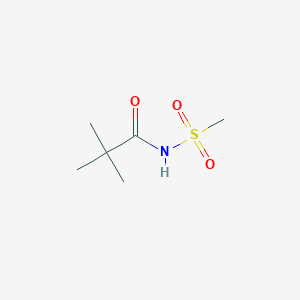
N-(Methanesulfonyl)-2,2-dimethylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Methanesulfonyl)-2,2-dimethylpropanamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a methanesulfonyl group attached to a 2,2-dimethylpropanamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-(Methanesulfonyl)-2,2-dimethylpropanamide can be synthesized through the reaction of methanesulfonyl chloride with 2,2-dimethylpropanamide in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the methanesulfonyl chloride acting as a sulfonating agent to introduce the methanesulfonyl group onto the amide.
Industrial Production Methods
On an industrial scale, the production of this compound involves the large-scale synthesis of methanesulfonyl chloride, which is then reacted with 2,2-dimethylpropanamide. The process requires careful control of reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Methanesulfonyl)-2,2-dimethylpropanamide undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonyl group can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Hydrolysis: In the presence of water, the compound can hydrolyze to form methanesulfonic acid and 2,2-dimethylpropanamide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. The reactions are typically carried out in polar solvents like acetonitrile or dimethylformamide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Major Products
Substitution: Various sulfonamide derivatives.
Oxidation: Methanesulfonic acid.
Reduction: Methanesulfide derivatives.
Hydrolysis: Methanesulfonic acid and 2,2-dimethylpropanamide.
Applications De Recherche Scientifique
N-(Methanesulfonyl)-2,2-dimethylpropanamide has several applications in scientific research:
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-(Methanesulfonyl)-2,2-dimethylpropanamide involves the interaction of the methanesulfonyl group with biological targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanesulfonyl Chloride: A precursor in the synthesis of N-(Methanesulfonyl)-2,2-dimethylpropanamide.
Tosylates: Compounds containing the p-toluenesulfonyl group, which are similar in reactivity to methanesulfonyl derivatives.
Sulfonamides: A broad class of compounds containing the sulfonamide group, with various applications in medicine and industry.
Uniqueness
This compound is unique due to its specific structure, which combines the methanesulfonyl group with a 2,2-dimethylpropanamide backbone. This unique combination imparts distinct chemical and biological properties, making it valuable for specific applications in organic synthesis and medicinal chemistry.
Propriétés
Numéro CAS |
163972-56-3 |
|---|---|
Formule moléculaire |
C6H13NO3S |
Poids moléculaire |
179.24 g/mol |
Nom IUPAC |
2,2-dimethyl-N-methylsulfonylpropanamide |
InChI |
InChI=1S/C6H13NO3S/c1-6(2,3)5(8)7-11(4,9)10/h1-4H3,(H,7,8) |
Clé InChI |
SPKCXEUQPXCNKU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)NS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



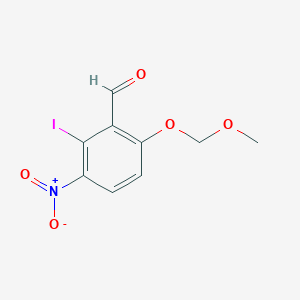
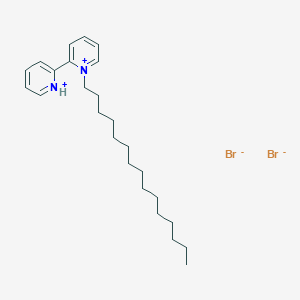

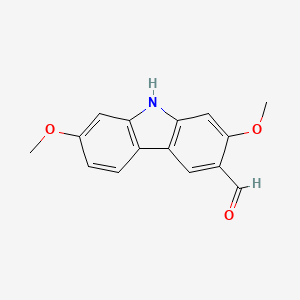
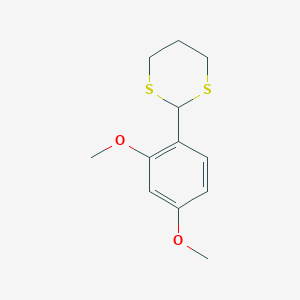
![11-{[11-(4-Methylbenzene-1-sulfinyl)undecyl]sulfanyl}undecanoic acid](/img/structure/B14279770.png)


![[[[Bis(trimethylsilyl)amino]selanyl-trimethylsilylamino]-dimethylsilyl]methane](/img/structure/B14279804.png)
![N-{2-[(4-Methoxyphenyl)ethynyl]-5-nitrophenyl}-2-methylpropanamide](/img/structure/B14279820.png)
